Cas no 7138-28-5 (1-PHENYL-1,2-ETHANEDIOL)

1-PHENYL-1,2-ETHANEDIOL structure
1-PHENYL-1,2-ETHANEDIOL structure
Product Name:1-PHENYL-1,2-ETHANEDIOL
CAS No:7138-28-5
MF:C8H10O2
MW:138.163802623749
CID:826652
PubChem ID:7149
Update Time:2025-04-19

1-PHENYL-1,2-ETHANEDIOL Chemical and Physical Properties

Names and Identifiers

    • 1-PHENYL-1,2-ETHANEDIOL
    • ()-1-Phenyl-1,2-ethanediol
    • (+/-)-Phenyl-1,2-ethanediol
    • 1,2-DIHYDROXY-2-PHENYLETHANE
    • (+/-)-1-Phenyl-1,2-ethanediol
    • STYRENE GLYCOL
    • 1-Phenyl-1,2-ethanediol, 97%
    • NS00021395
    • 1-Fenyl-1,2-ethandiol
    • CHEMBL3188703
    • Q26841299
    • MFCD00003546
    • CAS-93-56-1
    • Phenylethanediol
    • NCGC00255814-01
    • 1,2-Ethanediol, 1-phenyl-
    • EN300-111545
    • Phenylethylene glycol
    • 2ZAC511UK8
    • Phenyl glycol
    • Fenylglycol [Czech]
    • NSC406601
    • FT-0674673
    • A844633
    • NSC-406601
    • CHEBI:183269
    • FD10472
    • 93-56-1
    • Phenyl-1,2-ethanediol
    • 1-phenylethane-1,2-diol
    • SCHEMBL24750
    • AKOS004903345
    • FT-0605276
    • 1,2-Ethanediol, phenyl-
    • DTXSID8042422
    • AI3-03789
    • SY017542
    • DTXCID6022422
    • Styrolyl alcohol
    • Phenyl glycol ether
    • alpha-(hydroxymethyl)benzylalcohol
    • BRN 1306723
    • STYRENE GLYCOL [MI]
    • SB44462
    • SY017543
    • 1-Phenylethylene glycol
    • 1-Fenyl-1,2-ethandiol [Czech]
    • NCIOpen2_003573
    • 1,2-Dihydroxyethylbenzene
    • ( inverted exclamation markA)-1-Phenyl-1 pound not2-ethanediol
    • CS-W016504
    • 2-phenyl-2-hydroxyethanol
    • NSC 406601
    • EINECS 202-258-1
    • Fenylglycol
    • Tox21_302040
    • SB44621
    • 4-06-00-05939 (Beilstein Handbook Reference)
    • 1,2-Dihydroxy-1-phenylethane
    • AS-11660
    • alpha,beta-Dihydroxyethylbenzene
    • (+/-)-Styrene glycol
    • 1-phenyl-ethane-1,2-diol
    • 7138-28-5
    • P0686
    • Phenylethane-1,2-diol
    • STYRENE GLYCOL, (+/-)-
    • rac Styrene Glycol
    • FT-0605073
    • SY049723
    • 1-phenyl-1
    • FT-0604449
    • HY-W015788
    • alpha-(hydroxymethyl)benzyl alcohol
    • .alpha.,.beta.-Dihydroxyethylbenzene
    • UNII-2ZAC511UK8
    • Inchi: 1S/C8H10O2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8-10H,6H2
    • InChI Key: PWMWNFMRSKOCEY-UHFFFAOYSA-N
    • SMILES: OCC(C1C=CC=CC=1)O

Computed Properties

  • Exact Mass: 138.0681
  • Monoisotopic Mass: 138.068079557g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 87.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 40.5Ų

Experimental Properties

  • Melting Point: 66-68 °C(lit.)
  • Boiling Point: 272-274 °C760 mm Hg(lit.)
  • PSA: 40.46

1-PHENYL-1,2-ETHANEDIOL Security Information

  • WGK Germany:3
  • Safety Instruction: 22-24/25
  • RTECS:KI2500000
  • Safety Term:S22;S24/25
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